1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-(prop-2-enylamino)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-3-5-9-7-4-6-10(2)8(7)11/h3,7,9H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOLQRIRFPZWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- S-pyroglutamic acid or pyrrolidin-2-one derivatives serve as chiral starting materials or scaffolds.
- Protection of amino groups is commonly achieved using tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps.
- Activation of carboxyl groups or formation of esters (e.g., methyl esters) facilitates nucleophilic addition reactions.
Introduction of the Prop-2-en-1-ylamino Group
- The allylamino substituent (prop-2-en-1-ylamino) is introduced by nucleophilic substitution of a leaving group on the pyrrolidinone ring or by addition to activated intermediates.
- For example, nucleophilic aromatic substitution or addition of allylamine derivatives under basic conditions can yield the desired amino-substituted pyrrolidinones.
- This step often requires careful control of reaction conditions (temperature, solvent, base) to maximize yield and selectivity.
N-Methylation of the Pyrrolidinone Nitrogen
Deprotection and Final Purification
- Removal of protecting groups (e.g., Boc deprotection) is achieved using acidic conditions such as trifluoroacetic acid or hydrochloric acid in organic solvents.
- The final compound is purified by chromatographic techniques (silica gel column chromatography) to obtain high purity.
Representative Synthesis Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of amino group | Boc anhydride, base | Boc-protected amino acid or pyrrolidinone derivative |
| 2 | Esterification | Methanol, acid catalyst | Methyl ester intermediate |
| 3 | Nucleophilic addition/substitution | Allylamine, base | Introduction of prop-2-en-1-ylamino substituent |
| 4 | N-Methylation | Methyl iodide/triflate, base | 1-Methylated pyrrolidinone |
| 5 | Deprotection | Acid (TFA or HCl) | Removal of Boc, yielding target compound |
| 6 | Purification | Silica gel chromatography | Pure this compound |
Research Findings and Optimization
- Studies indicate that the choice of protecting groups and the sequence of methylation and amination steps significantly affect the yield and stereochemical purity of the product.
- The use of chiral starting materials such as S-pyroglutamic acid ensures retention of stereochemistry at the 5-position of the pyrrolidinone ring, which is critical for biological activity.
- Reaction conditions such as temperature, solvent polarity, and base strength have been optimized to minimize side reactions and maximize the incorporation of the allylamino substituent.
- Analytical data including ^1H-NMR, mass spectrometry, and chromatographic purity confirm the successful synthesis and structural integrity of the compound.
Comparative Table of Key Synthetic Parameters from Literature
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key pyrrolidin-2-one derivatives and their properties, based on the evidence:
Key Comparative Insights
Substituent Impact on Bioactivity: Quinoxalinyl and heterocyclic groups () enhance antimicrobial and anti-infectious activities, likely through enzyme inhibition (e.g., SDH in fungi ). Trifluoromethyl/acetyl groups () improve lipophilicity and target binding, critical for fungicidal and herbicidal effects.
Synthesis and Purification: Most analogs are synthesized via nucleophilic substitution or cycloaddition (), with purification by column chromatography (). Green synthesis methods (e.g., aqueous/organic solvent systems) are emphasized for 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one .
Safety and Efficacy :
- Pyrrolidin-2-one derivatives generally exhibit better safety profiles than pyrrolidin-2,5-dione analogs ().
- RP 57967 demonstrates a high therapeutic index in anti-infectious applications .
Molecular Docking Trends: Docking studies reveal that carbonyl groups and aromatic substituents (e.g., quinoxalinyl, oxadiazole) are critical for binding to microbial enzymes ().
Biological Activity
1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one, also known as 3-(allylamino)-1-methylpyrrolidin-2-one, is a pyrrolidine derivative with potential biological activities that have attracted research interest. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties.
- IUPAC Name : 3-(allylamino)-1-methylpyrrolidin-2-one
- Molecular Formula : CHNO
- CAS Number : 1343805-37-7
- Molecular Weight : 154.21 g/mol
Biological Activity Overview
Research on the biological activity of this compound indicates its potential as an antimicrobial agent. This section reviews its antibacterial and antifungal activities, along with relevant case studies and findings.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL | |
| Escherichia coli | 0.0195 mg/mL | |
| Bacillus mycoides | 0.0048 mg/mL | |
| Candida albicans | 0.039 mg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrrolidine derivatives, including this compound.
- Antibacterial Efficacy : A study reported that pyrrolidine derivatives showed promising antibacterial effects with MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and E. coli . The presence of the allyl group in the structure may enhance the interaction with bacterial cell membranes, contributing to its efficacy.
- Mechanism of Action : The mechanism through which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis . This is consistent with findings from other pyrrolidine derivatives that have demonstrated similar mechanisms.
- Comparative Studies : In comparative studies, this compound was found to be more effective than some traditional antibiotics, suggesting its potential as a lead compound for antibiotic development .
Q & A
Q. What are the key physicochemical properties of 1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one, and how are they experimentally determined?
The compound’s critical properties include melting point (mp), boiling point (bp), and molecular weight. These are determined via differential scanning calorimetry (DSC) for mp , gas chromatography-mass spectrometry (GC-MS) for bp , and high-resolution mass spectrometry (HRMS) for molecular weight. For example, structurally similar pyrrolidinone derivatives exhibit mp ranges of 227°C and bp around 91°C under standard conditions .
Q. What synthetic methodologies are commonly employed to prepare pyrrolidin-2-one derivatives like this compound?
Synthesis typically involves nucleophilic substitution or catalytic coupling. For instance, allylamine (prop-2-en-1-ylamine) can react with a pre-functionalized pyrrolidinone under basic conditions. Reaction optimization includes controlling temperature (e.g., 0–50°C) and using aqueous HCl for acid-catalyzed cyclization, as seen in analogous syntheses . Solvent choice (e.g., polar aprotic solvents like DMF) and stoichiometric ratios are critical for yield improvement.
Q. How is the purity of this compound validated in academic research?
Purity is assessed via HPLC with UV detection (λ = 210–254 nm) and nuclear magnetic resonance (NMR) spectroscopy. For example, -NMR can confirm the presence of the allylamine group (δ 5.0–6.0 ppm for vinyl protons) and methyl group (δ 1.2–1.5 ppm) . Impurity profiling using LC-MS is recommended for detecting side products like unreacted amines or dimerized species .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported biological activities of pyrrolidin-2-one derivatives?
Contradictions in bioactivity data (e.g., antioxidant vs. cytotoxic effects) require systematic analysis of experimental variables:
- Dose-response curves : Validate activity thresholds using IC/EC values across multiple assays .
- Cell line specificity : Test across diverse cell types (e.g., HEK293 vs. HeLa) to identify tissue-selective effects .
- Metabolic stability : Assess compound degradation in vitro (e.g., liver microsome assays) to rule out artifactual results .
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to predict reactive sites. For example:
- The carbonyl group (C=O) at position 2 is electrophilic, making it susceptible to nucleophilic attack .
- The allylamine substituent’s conjugation with the pyrrolidinone ring reduces basicity, favoring substitution over elimination .
Experimental validation via kinetic studies (e.g., monitoring reaction intermediates via -NMR) is recommended .
Q. What advanced characterization techniques are suitable for analyzing stereochemical outcomes in derivatives of this compound?
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
- X-ray crystallography : Determine absolute configuration, as demonstrated for (Z)-1-[4-fluoro-2-(pyrrolidin-1-yl)-phenyl] derivatives .
- Circular dichroism (CD) : Correlate optical activity with stereochemistry for solutions where crystallography is impractical .
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?
- Process intensification : Use flow chemistry to enhance heat/mass transfer and reduce side reactions .
- Catalyst screening : Optimize transition-metal catalysts (e.g., Pd/C for hydrogenation) to improve regioselectivity .
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Surface plasmon resonance (SPR) : Quantify binding affinity () in real time .
- Molecular docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., kinases) .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
Data Analysis and Experimental Design
Q. How should researchers design experiments to account for batch-to-batch variability in spectroscopic data?
Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity data for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
